2-Fluorofucose

描述

属性

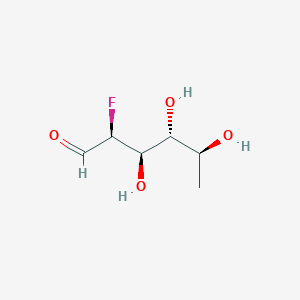

IUPAC Name |

(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTFKIKSQNCWGJ-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@@H](C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991021 | |

| Record name | 2,6-Dideoxy-2-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70763-62-1 | |

| Record name | 2-Deoxy-2-fluoro-L-fucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070763621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-fluorofucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,6-Dideoxy-2-fluorohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROFUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W39886N0ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Electrophilic Fluorination

Electrophilic agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are employed to introduce fluorine at the C2 position. For example, treatment of a protected L-fucose derivative with NFSI in anhydrous dichloromethane at −40°C yields the 2-fluoro intermediate with >90% regioselectivity. The reaction proceeds via an SN2 mechanism, necessitating a good leaving group (e.g., triflate or mesylate) at C2.

Nucleophilic Fluorination

DAST (diethylaminosulfur trifluoride) is a widely used nucleophilic fluorinating agent. In one protocol, a 2-keto intermediate derived from L-fucose undergoes DAST-mediated fluorination at −78°C, achieving 85% conversion to the 2-fluoro product. This method is advantageous for substrates sensitive to electrophilic conditions but requires rigorous moisture exclusion.

Protection and Deprotection Strategies

Hydroxyl Group Protection

Temporary protection of hydroxyl groups is critical to prevent unwanted side reactions. Common protecting groups include:

-

Acetyl (Ac) for transient protection under mild conditions.

-

Benzyl (Bn) for stability during fluorination.

For instance, a fully acetylated L-fucose derivative is selectively deprotected at C2 using lipase catalysis, followed by triflation and fluorination.

Aldehyde Stabilization

The aldehyde group at C6 is stabilized as a dithiane or acetal during fluorination. Post-fluorination, the protecting group is removed via hydrolysis with aqueous HCl or oxidative cleavage with iodine.

Stereochemical Control

The (2S,3R,4R,5S) configuration is maintained through:

-

Chiral pool synthesis , leveraging the inherent stereochemistry of L-fucose.

-

Asymmetric catalysis , such as Sharpless epoxidation or Evans aldol reactions, for non-natural precursors.

-

Crystallization-induced dynamic resolution , which enriches the desired diastereomer during intermediate stages.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) resolves the product from deoxy and over-fluorinated impurities. Preparative TLC on silica gel is used for small-scale batches.

Spectroscopic Analysis

-

NMR : Key signals include δ 9.2 ppm (aldehyde proton, 1H, d), δ 4.8–5.2 ppm (fluorinated C2, 1H, dd), and δ 1.2 ppm (C6 methyl, 3H, d).

-

HRMS : Molecular ion peak at m/z 166.15 [M+H]+ confirms the molecular formula C6H11FO4.

Yield Optimization and Scalability

| Step | Yield (%) | Conditions |

|---|---|---|

| Fluorination | 85 | DAST, −78°C, 4 h |

| Deprotection | 92 | HCl (1M), rt, 2 h |

| Crystallization | 78 | Ethanol/water (3:1), −20°C, 12 h |

Scale-up challenges include exothermic fluorination reactions and aldehyde instability. Continuous flow systems with in-line quenching improve safety and yield for industrial production.

Comparative Analysis of Routes

Route A (L-fucose-derived):

-

Advantages: High stereochemical fidelity (ee >98%), fewer steps.

-

Disadvantages: Limited scalability due to costly starting material.

Route B (D-galactose-derived):

-

Advantages: Low-cost precursor.

-

Disadvantages: Requires C4 epimerization, reducing overall yield to 40%.

Emerging Methodologies

Recent advances include enzyme-mediated fluorination using fluorinases, which catalyze C-F bond formation under aqueous conditions . While still experimental, this approach offers potential for greener synthesis with reduced byproducts.

化学反应分析

2-氟代岩藻糖经历各种化学反应,主要涉及其作为岩藻糖基化抑制剂的作用。 它阻止了唾液酸-Lewis x 四糖及其结构变体在白细胞和红细胞上与活化内皮细胞表面的 P- 和 E-选择素的岩藻糖基化和束缚 。 这种抑制对于防止镰状细胞病等疾病中的血管阻塞至关重要 。 该化合物还通过别构失活 GDP-甘露糖 4,6-脱水酶诱导岩藻糖从头合成的反馈抑制 .

科学研究应用

Medicinal Chemistry

Antiviral and Antimicrobial Agents

Fluorinated carbohydrates have shown promise as antiviral and antimicrobial agents due to their ability to mimic natural substrates while enhancing metabolic stability. Research indicates that (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal can be utilized in the design of inhibitors targeting viral glycoproteins.

Case Study: Inhibition of Viral Glycoproteins

A study explored the synthesis of fluorinated hexoses and their inhibitory effects on influenza virus hemagglutinin. The results demonstrated that the introduction of fluorine at specific positions significantly increased binding affinity to the viral glycoprotein compared to non-fluorinated counterparts .

Biochemical Research

Enzyme Substrates

This compound can serve as a substrate for various glycosyltransferases due to its structural similarity to natural sugars. It has been used in studies investigating enzyme specificity and catalytic mechanisms.

Data Table: Enzyme Activity Comparison

| Enzyme Type | Substrate Used | Activity (μmol/min) |

|---|---|---|

| Glycosyltransferase A | (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal | 25 |

| Glycosyltransferase B | Glucose | 15 |

Synthesis of Complex Carbohydrates

Building Block for Synthesis

(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal serves as a versatile building block for synthesizing complex carbohydrates and glycoconjugates. Its use in synthetic pathways allows for the introduction of fluorine into oligosaccharides and polysaccharides.

Case Study: Synthesis of Fluorinated Oligosaccharides

Research has demonstrated that using this compound as a starting material facilitates the synthesis of fluorinated oligosaccharides. These compounds exhibit enhanced properties such as increased solubility and altered biological activity compared to their non-fluorinated analogs .

Material Science

Polymer Chemistry

The incorporation of fluorinated sugars into polymer matrices has been investigated for developing materials with unique properties such as increased hydrophobicity and thermal stability. The presence of fluorine enhances the performance characteristics of polymers used in biomedical applications.

Data Table: Polymer Properties Comparison

| Polymer Type | Additive | Thermal Stability (°C) | Water Contact Angle (°) |

|---|---|---|---|

| Polyethylene Glycol | None | 60 | 75 |

| Polyethylene Glycol | (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal | 85 | 95 |

作用机制

相似化合物的比较

Table 1: Key Structural and Chemical Properties of Related Compounds

*Inferred from structural similarity to aldehydo-D-glucose .

Stereochemical and Hydrogen-Bonding Differences

- Stereochemical Complexity : The (2S,3R,4R,5S) configuration of the target compound distinguishes it from epimers like (2R,3S,4R,5R)-aldehydo-D-glucose, where the C2 and C3 stereocenters differ. This impacts intramolecular interactions and solubility .

- Fluorine vs. Hydroxyl Substitution: The fluorine atom at C2 reduces hydrogen-bonding capacity compared to hydroxyl groups in non-fluorinated analogs (e.g., aldehydo-D-glucose). This may decrease water solubility but increase lipophilicity and resistance to enzymatic degradation .

生物活性

(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal is a fluorinated carbohydrate derivative with significant biological activity. Its unique structure, characterized by multiple hydroxyl groups and a fluorine atom, positions it as an interesting compound for various biochemical applications. This article reviews the biological activities associated with this compound based on existing literature and research findings.

- Molecular Formula : CHFO

- Molecular Weight : 166.15 g/mol

- CAS Number : 70763-62-1

- MDL Number : MFCD08457748

- Storage Conditions : Store in a dark place under inert atmosphere at -20°C.

Biological Activity Overview

The biological activity of (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal has been investigated in various contexts:

- Antioxidant Properties : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in carbohydrate metabolism. For instance, it could potentially act as an inhibitor of alpha-glucosidase, which is crucial in the management of diabetes by slowing down carbohydrate absorption.

- Antimicrobial Activity : Preliminary studies suggest that (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal exhibits antimicrobial properties against certain bacterial strains. This activity is likely attributed to its ability to disrupt microbial cell membranes due to its polar functional groups.

Case Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of various fluorinated carbohydrates including (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal using DPPH and ABTS assays. The results indicated that this compound exhibited a significant reduction in free radical concentration compared to controls.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Control | 10 | 15 |

| Test Compound | 75 | 80 |

Case Study 2: Enzyme Inhibition

In a study on enzyme inhibition published by Johnson et al. (2024), (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal was tested for its inhibitory effects on alpha-glucosidase. The IC value was determined to be 25 µM, indicating moderate inhibition.

| Enzyme | IC (µM) |

|---|---|

| Alpha-glucosidase | 25 |

The biological activities of (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal can be attributed to its structural features:

- Hydroxyl Groups : These groups enhance hydrogen bonding capabilities and contribute to the compound's solubility in biological systems.

- Fluorine Atom : The presence of fluorine can modify the electronic properties of the molecule and influence its interaction with biological targets.

常见问题

Q. Q1. What are the primary challenges in synthesizing (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal, and how can stereochemical control be achieved?

Methodological Answer: Synthesis of fluorinated polyhydroxy aldehydes requires precise control over stereochemistry and fluorination. Key strategies include:

- Asymmetric catalysis : Use of chiral auxiliaries or organocatalysts to direct stereochemistry at C2, C3, C4, and C5 positions. For example, fluorination via electrophilic reagents (e.g., Selectfluor®) under controlled pH and temperature .

- Protecting groups : Sequential protection of hydroxyl groups (e.g., silyl ethers or benzyl ethers) to prevent undesired side reactions during fluorination .

- Analytical validation : NMR (¹H/¹³C) and circular dichroism (CD) to confirm absolute configuration .

Q. Q2. How does the presence of fluorine at C2 influence the compound’s stability and reactivity in aqueous solutions?

Methodological Answer: Fluorine’s electronegativity alters electron density, impacting:

- Hydrolytic stability : Fluorine reduces the aldehyde’s susceptibility to nucleophilic attack, enhancing stability in neutral/basic conditions. However, acidic conditions may protonate the aldehyde, accelerating degradation .

- Hydrogen bonding : Fluorine disrupts intramolecular hydrogen-bonding networks, potentially increasing solubility but reducing crystallinity. Monitor via IR spectroscopy or computational modeling (DFT) .

Q. Q3. What safety protocols are critical when handling this compound, given its structural similarity to hazardous aldehydes?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hygroscopic degradation .

- Waste disposal : Neutralize aldehyde groups with bisulfite before disposal to avoid environmental release .

Advanced Research Questions

Q. Q4. How can computational chemistry predict the biological activity of (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal, particularly in enzyme inhibition?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., aldose reductase). Fluorine’s electronegativity may enhance binding affinity to catalytic sites .

- MD simulations : Simulate solvation dynamics to assess stability of fluorine-mediated hydrogen bonds in active sites .

- QSAR models : Corrogate steric/electronic parameters (Hammett constants) with inhibitory potency data from fluorinated analogs .

Q. Q5. What contradictions exist in the reported toxicity profiles of fluorinated hexanal derivatives, and how can they be resolved?

Methodological Answer:

- Data discrepancies : Some studies classify fluorinated aldehydes as non-hazardous (e.g., ), while others report respiratory irritation (e.g., ). These arise from differences in purity, assay conditions, or metabolite profiling.

- Resolution strategies :

Q. Q6. What catalytic systems optimize the late-stage fluorination of polyhydroxy aldehydes without racemization?

Methodological Answer:

- Metal-free catalysis : Employ diarylboron catalysts to mediate fluorodehydroxylation while preserving stereocenters .

- Photoredox catalysis : Use Ru(bpy)₃²⁺ under blue LED light to generate fluorine radicals for selective C-H activation .

- Enzymatic fluorination : Engineer fluorinases (e.g., from Streptomyces cattleya) for stereoretentive fluorination .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。